REACTION_CXSMILES
|
[CH:1](=O)[CH:2]([CH3:4])[CH3:3].[H][H].[NH3:8]>[Ni]>[CH:1](=[N:8][CH2:1][CH:2]([CH3:4])[CH3:3])[CH:2]([CH3:4])[CH3:3]
|
Name
|
1000g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Name
|
chromium (3)-oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
gas
|
Quantity
|
160 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are introduced into a 2 l three-necked flask
|
Type
|
CUSTOM
|
Details
|
equipped with a gas inlet tube, a stirrer
|
Type
|
CUSTOM
|
Details
|
After termination of the reaction
|
Type
|
CUSTOM
|
Details
|
the catalyst is separated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)=NCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 889 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |